4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
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Overview
Description
4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorobenzyl group, a methyl group, and two phenyl groups attached to the imidazole ring, along with a sulfide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The fluorobenzyl, methyl, and diphenyl groups are introduced through various substitution reactions.
Formation of the Sulfide Linkage: The sulfide linkage is typically formed by reacting a thiol with an appropriate electrophile under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy derivatives: These compounds share the imidazole core and exhibit similar biological activities.
1-methyl-4,5-diphenyl-1H-imidazole derivatives: These compounds are structurally similar but lack the fluorobenzyl and sulfide groups.
Uniqueness
4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is unique due to the presence of the fluorobenzyl group and the sulfide linkage, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the sulfide group can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)27-16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKJOKHIKZBLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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